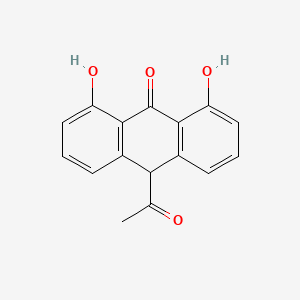
10-Acetyl dithranol
Cat. No. B1229101
Key on ui cas rn:
3022-61-5
M. Wt: 268.26 g/mol
InChI Key: JLVFGQSHNYEUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04755530
Procedure details


To a solution of 56.5 g of purified anthralin (0.25 mole) in 1750 cm3 of anhydrous toluene, there are added, with stirring at ambient temperature, 27.3 cm3 of anhydrous pyridine (0.34 mole). There are then slowly added, using a dropping funnel, 21.4 cm3 of acetyl chloride (0.3 mole). There is produced during the course of this addition a slight exothermicity. After the end of the addition, the temperature of the reaction mixture is raised to 90° C. for about 1 hour. After cooling the reaction mixture there are added at 30°-35° C., 27.3 cm3 of pyridine and then slowly 21.4 cm3 of acetyl chloride. The mixture is stirred for 1 hour at 85°-90° C. After having verified that the anthralin has been transformed into the 10-acetyl derivative, the reaction mixture is brought to ambient temperature, then washed three times with water (250 cm3). The toluene phase is decanted, dried on sodium sulfate and then concentrated to about 300 cm3. This solution is then introduced into a silica gel column and eluted with toluene and a 1:1 toluene-methylene chloride mixture. The first fractions are collected and concentrated under a vacuum. The resulting solid is then recrystallized in toluene, yielding 21 g of bright yellow crystals of 1,8-dihydroxy-10-acetyl anthrone having a melting point of 146° C.







[Compound]
Name
10-acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]2[CH2:17][C:11]3[CH:12]=[CH:13][CH:14]=[C:15]([OH:16])[C:10]=3[C:8](=[O:9])[C:4]2=[C:5]([OH:7])[CH:6]=1.N1C=CC=CC=1.[C:24](Cl)(=[O:26])[CH3:25]>C1(C)C=CC=CC=1>[OH:16][C:15]1[C:10]2[C:8](=[O:9])[C:4]3[C:3](=[CH:2][CH:1]=[CH:6][C:5]=3[OH:7])[CH:17]([C:24](=[O:26])[CH3:25])[C:11]=2[CH:12]=[CH:13][CH:14]=1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
27.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
21.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
27.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
21.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
|
Step Seven
[Compound]
|
Name
|
10-acetyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
There are then slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There is produced during the course of this addition a slight exothermicity
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the end of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the reaction mixture is raised to 90° C. for about 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture there
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added at 30°-35° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 1 hour at 85°-90° C
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is brought to ambient temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with water (250 cm3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene phase is decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to about 300 cm3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution is then introduced into a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The first fractions are collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid is then recrystallized in toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
